molecular formula C24H20O6S B11408813 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

Cat. No.: B11408813
M. Wt: 436.5 g/mol
InChI Key: PUPCODRAEJSNHD-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxathiol core, and a methylphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxyphenyl acetic acid with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol core. This intermediate is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The benzoxathiol core may interact with enzymes or receptors, modulating their activity. The ethoxyphenyl and methylphenoxy groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE: Similar structure but with a methoxy group instead of an ethoxy group.

    7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

The uniqueness of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The ethoxy group may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C24H20O6S/c1-3-27-17-10-6-16(7-11-17)20-12-19(13-21-23(20)30-24(26)31-21)29-22(25)14-28-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3

InChI Key

PUPCODRAEJSNHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)C)SC(=O)O3

Origin of Product

United States

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